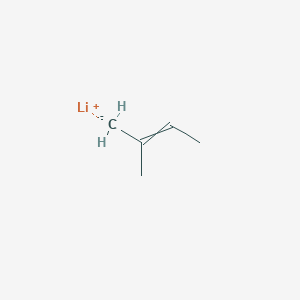
lithium;2-methanidylbut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-methanidylbut-2-ene is an organolithium compound that features a lithium atom bonded to a 2-methanidylbut-2-ene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium;2-methanidylbut-2-ene typically involves the reaction of 2-methanidylbut-2-ene with a lithium reagent. One common method is the direct lithiation of 2-methanidylbut-2-ene using n-butyllithium (n-BuLi) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, leading to efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2-methanidylbut-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Alkanes or other reduced hydrocarbons.
Substitution: Various substituted alkenes or alkanes, depending on the electrophile used.
Aplicaciones Científicas De Investigación
Lithium;2-methanidylbut-2-ene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials, such as polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of lithium;2-methanidylbut-2-ene involves the nucleophilic attack of the lithium atom on electrophilic centers. This nucleophilic behavior allows the compound to participate in various chemical reactions, forming new bonds and generating diverse products. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
2-methylbut-2-ene: An alkene that is structurally similar but lacks the lithium atom.
Lithium alkyls: Compounds such as n-butyllithium (n-BuLi) that also feature a lithium atom bonded to an alkyl group.
Uniqueness
Lithium;2-methanidylbut-2-ene is unique due to the presence of both a lithium atom and a 2-methanidylbut-2-ene moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both nucleophilicity and the structural features of the 2-methanidylbut-2-ene moiety are advantageous.
Propiedades
Número CAS |
62883-81-2 |
|---|---|
Fórmula molecular |
C5H9Li |
Peso molecular |
76.1 g/mol |
Nombre IUPAC |
lithium;2-methanidylbut-2-ene |
InChI |
InChI=1S/C5H9.Li/c1-4-5(2)3;/h4H,2H2,1,3H3;/q-1;+1 |
Clave InChI |
JYXMRJSCSVKIOB-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC=C(C)[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


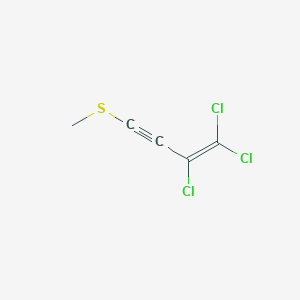
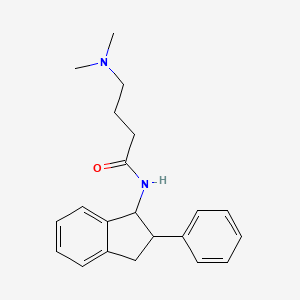
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
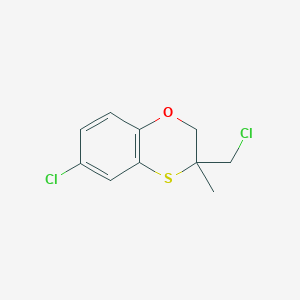
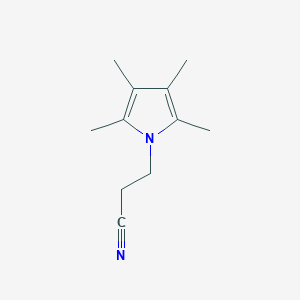
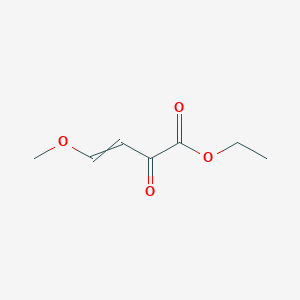
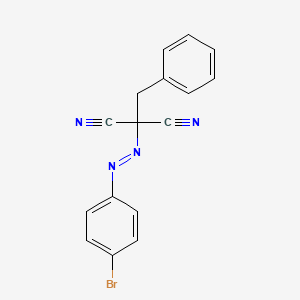

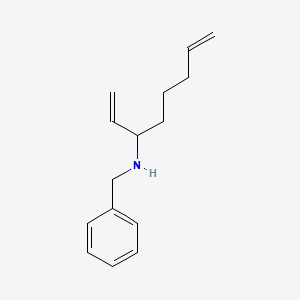
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
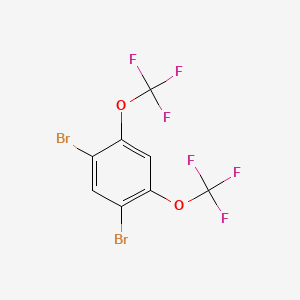
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
